6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine
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Overview
Description
6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine is a complex organic compound that features a bipyridine core substituted with a chloropyridinyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using appropriate pyridine derivatives.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the bipyridine core.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction, where a methylthiolating agent reacts with the bipyridine derivative.
Industrial Production Methods
Industrial production of 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloropyridinyl group, potentially converting it to a pyridyl group.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridyl derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of metal-based drugs or probes.
Industry: It can be used in the development of new materials, such as conductive polymers or metal-organic frameworks.
Mechanism of Action
The mechanism of action of 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine largely depends on its role as a ligand. It can coordinate with metal ions, forming stable complexes that can participate in catalytic cycles. The bipyridine core provides a rigid framework that stabilizes the metal center, while the substituents can modulate the electronic properties of the complex.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the chloropyridinyl and methylsulfanyl groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups at the 4,4’ positions.
6-(2-Pyridyl)-2,2’-bipyridine: A bipyridine derivative with a pyridyl group at the 6 position.
Uniqueness
6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine is unique due to the presence of both the chloropyridinyl and methylsulfanyl groups. These substituents can significantly influence the electronic and steric properties of the compound, making it a versatile ligand in coordination chemistry and a valuable building block in organic synthesis.
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)-4-methylsulfanyl-6-pyridin-2-ylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c1-21-12-8-15(13-4-2-3-7-18-13)20-16(9-12)14-6-5-11(17)10-19-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGCBBARFFOTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=NC=C(C=C2)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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